Perfluoro(allylbenzene)

Overview

Description

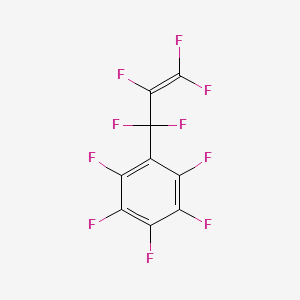

Perfluoro(allylbenzene) is a chemical compound with the linear formula C9F10 . It is used as a pharmaceutical intermediate and in organic synthesis .

Synthesis Analysis

The synthesis of Perfluoro(allylbenzene) involves complex processes. An obvious disconnection analysis results in a direct coupling of a vinyl ester with iodopentaf luorobenzene, facilitated by a palladium-catalyzed Heck Scheme .Molecular Structure Analysis

The molecular structure of Perfluoro(allylbenzene) is represented by the linear formula C9F10 . The IUPAC name for this compound is 1,2,3,4,5-pentafluoro-6-(1,1,2,3,3-pentafluoro-2-propenyl)benzene .Chemical Reactions Analysis

Perfluoro organic compounds, such as Perfluoro(allylbenzene), require special methods of analysis due to their extremely high thermal and chemical stability .Physical And Chemical Properties Analysis

Perfluoro(allylbenzene) is a very stable compound due to the strength of the carbon-fluorine bonds . It is insoluble in water and has a molecular weight of 298.08 .Scientific Research Applications

Pharmaceutical Intermediate

Perfluoro(allylbenzene) is used as a pharmaceutical intermediate . This means it is used in the production of pharmaceuticals, where it can be a key component in the synthesis of a variety of medicinal compounds.

Organic Synthesis

In addition to its role in pharmaceuticals, Perfluoro(allylbenzene) is also used in organic synthesis . It can act as a building block in the creation of a wide range of organic compounds, contributing to the diversity and complexity of synthetic organic chemistry.

Fluorophores Synthesis

Perfluoro(allylbenzene) is involved in the synthesis of BOPHY fluorophores . These are compounds that can absorb light at certain wavelengths and then re-emit it at longer wavelengths. They have applications in a variety of fields, including biological imaging and optoelectronics.

Color Change and Fluorescence Quenching

BOPHY fluorophores synthesized from Perfluoro(allylbenzene) display reversible color change and fluorescence quenching in the presence of bases . This property can be utilized in the development of sensors and indicators.

Biocatalytic Oxidation

Perfluoro(allylbenzene) can undergo laccase-catalyzed oxidation . This process primarily consists in the hydroxylation of the propenyl side chain, either upon isomerization of the double bond or not . Such a process constitutes a green equivalent of ozonolysis or other dangerous or waste-generating oxidation reactions .

Proton Exchange Membrane (PEM) Fuel Cells

Perfluoro(allylbenzene) has potential applications in proton exchange membrane (PEM) fuel cells . The synthesis and characterization of new perfluorinated monomers bearing acidic groups for proton transport are being explored for potential use in these fuel cells .

Mechanism of Action

- PFAS primarily interact with nuclear receptors, particularly peroxisome proliferator-activated receptor alpha (PPARα) . PPARα plays a crucial role in regulating lipid metabolism, inflammation, and cell proliferation.

Target of Action

Biochemical Pathways

Safety and Hazards

Future Directions

There is a growing need to better understand the toxicity of Perfluoro(allylbenzene) and other per- and polyfluoroalkyl substances (PFAS). Research is underway to develop sustainable alternatives for removing PFAS from contaminated soil and water . The use of nanostructured and advanced reduction remediation materials is being explored .

properties

IUPAC Name |

1,2,3,4,5-pentafluoro-6-(1,1,2,3,3-pentafluoroprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F10/c10-2-1(9(18,19)7(15)8(16)17)3(11)5(13)6(14)4(2)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHBYJDZKRNITP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(=C(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379760 | |

| Record name | 1,2,3,4,5-Pentafluoro-6-(1,1,2,3,3-pentafluoroprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluoro(allylbenzene) | |

CAS RN |

67899-41-6 | |

| Record name | 1,2,3,4,5-Pentafluoro-6-(1,1,2,3,3-pentafluoroprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Pentafluorophenyl)pentafluoro-1-propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Has perfluoro(allylbenzene) demonstrated any potential for catalytic applications?

A: While not a catalyst itself, research indicates that perfluoro(allylbenzene) can be oxidized by a heteroleptic μ-nitrido diiron complex bearing phthalocyanine and octapropylporphyrazine ligands []. This diiron complex, upon reaction with m-chloroperbenzoic acid, forms reactive high-valent diiron oxo species. These oxo species exhibit strong oxidizing capabilities and can facilitate the oxidation of perfluoro(allylbenzene) []. This finding suggests potential avenues for exploring the use of perfluoro(allylbenzene) in catalytic systems involving similar metal complexes and oxidative transformations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Pyridin-3-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305749.png)

![4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B1305754.png)

![[5-(2-Isopropoxy-phenyl)-4H-[1,2,4]triazol-3-yl-sulfanyl]acetic acid](/img/structure/B1305780.png)

![6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305783.png)

![Octahydro-1h-pyrido[1,2-a]pyrazine](/img/structure/B1305804.png)